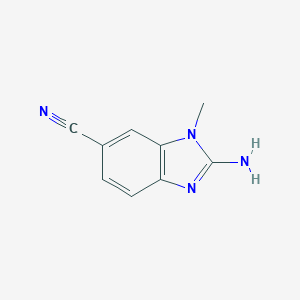

1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-

Vue d'ensemble

Description

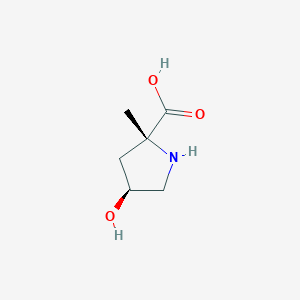

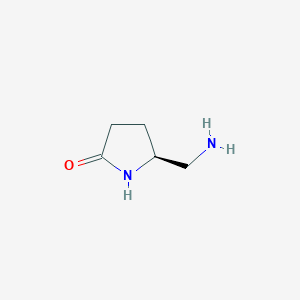

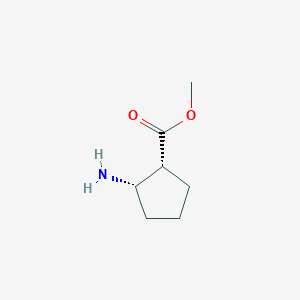

The compound "1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is characterized by a benzene ring fused to a five-membered imidazole ring. This compound is of interest due to its potential biological activities, including antimicrobial and antioxidant properties, as suggested by the research on related benzimidazole derivatives .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the case of substituted benzimidazole carbonitriles, the synthesis can involve multiple steps, including the formation of Schiff's bases, reaction with cyanoacetate, and subsequent modifications such as N-methylation . For example, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives involves a multi-step process starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, leading to various intermediates before obtaining the final product .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further substituted at various positions to yield a wide range of compounds with different properties. The presence of a carbonitrile group (-CN) at the 6-position of the benzimidazole ring is a common feature in these derivatives, which can influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the substituents present on the benzimidazole core. For instance, the methylation of benzimidazole derivatives can be achieved using reagents like trimethyl phosphate . The reactivity of the carbonitrile group also allows for further functionalization, which can be exploited to synthesize novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. The presence of electron-withdrawing groups like carbonitrile can affect the acidity of the adjacent NH group, potentially impacting the compound's hydrogen bonding ability and overall reactivity. The antimicrobial and antioxidant activities of these compounds are often evaluated using in vitro assays, and structure-activity relationships can be established to understand the influence of molecular descriptors on biological activity .

Applications De Recherche Scientifique

Activité antimicrobienne

Les benzimidazoles ont été rapportés pour présenter une activité antimicrobienne puissante contre une variété d'agents pathogènes. Par exemple, certains dérivés ont montré des concentrations minimales inhibitrices (CMI) significatives contre des bactéries telles qu'E. coli, K. pneumoniae, S. aureus, et des champignons comme C. albicans et A. niger .

Propriétés anticancéreuses

Certains composés benzimidazoliques ont été optimisés pour résoudre les problèmes de solubilité et ont montré des activités anticancéreuses préliminaires in vitro . Ces composés sont étudiés pour leur potentiel à inhiber la croissance des cellules cancéreuses.

Effets antiviraux

Les benzimidazoles présentent également des propriétés antivirales. Par exemple, certains dérivés se sont avérés efficaces contre des virus spécifiques, contribuant au développement de nouveaux médicaments antiviraux .

Applications anti-hypertensives

Le groupe benzimidazole a été utilisé dans le développement d'agents anti-hypertenseurs en raison de sa capacité à moduler la pression artérielle .

Utilisation anthelminthique

Ces composés ont été utilisés comme anthelminthiques, qui sont des médicaments qui expulsent les vers parasites (helminthes) et autres parasites internes du corps sans causer de dommages importants à l'hôte .

Potentiel anti-infectieux

Les benzimidazoles se sont avérés prometteurs en tant qu'agents anti-infectieux, contribuant potentiellement aux traitements de diverses maladies infectieuses .

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzimidazole derivatives have been found to show significant vasodilation properties , suggesting their interaction with vascular smooth muscle cells or endothelial cells.

Propriétés

IUPAC Name |

2-amino-3-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGVAAVGGINQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C#N)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161804 | |

| Record name | 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141691-42-1 | |

| Record name | 2-Amino-1-methyl-1H-benzimidazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141691-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)